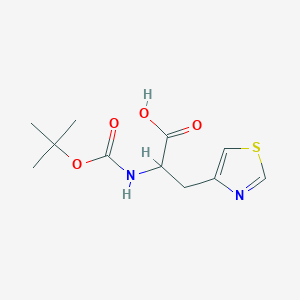

Boc-3-(4-thiazolyl)-DL-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-18-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXBTZJECMMZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-(4-thiazolyl)-DL-alanine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-3-(4-thiazolyl)-DL-alanine, a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, established synthesis and purification protocols, reactivity, and its pivotal role as a building block in the creation of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile compound.

Introduction: The Significance of Thiazole-Containing Amino Acids

Boc-3-(4-thiazolyl)-DL-alanine belongs to a class of non-proteinogenic amino acids that incorporate a thiazole ring. This heterocyclic moiety is a well-recognized pharmacophore, present in a wide array of approved drugs and biologically active compounds, prized for its ability to engage in various biological interactions.[1][2][3][4] The incorporation of the thiazole ring into an alanine scaffold creates a unique building block that can mimic natural amino acids while introducing novel structural and electronic properties into peptides and small molecules.[5][6] The N-terminal tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it highly compatible with standard solid-phase and solution-phase peptide synthesis methodologies.[6][7][8]

Core Chemical and Physical Properties

This compound is typically a white to pale yellow powder.[5][7] While the topic of this guide is the DL-racemic mixture, data for the individual L- and D-enantiomers are often reported and provide valuable insights.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [1][5][7][9] |

| Molecular Weight | 272.32 g/mol (or 272.33 g/mol ) | [1][5][6][7][9] |

| CAS Number | 119378-93-7 | [6][10] |

| Appearance | White to pale yellow powder | [5][7][9] |

| Melting Point (L-enantiomer) | 122 °C | [7][9] |

| Predicted Boiling Point (L-enantiomer) | 456.8 ± 40.0 °C | [7][9] |

| Predicted pKa (Boc-DL-alanine) | 4.02 ± 0.10 | [11] |

| Solubility | Sparingly soluble in water. Soluble in DMF. | [11][12] |

| Storage Conditions | Room Temperature to -15°C; store in a dry, well-ventilated place. | [7][9][10] |

Synthesis and Purification

The synthesis of this compound follows a well-established procedure for the N-protection of amino acids. The core of the synthesis involves the reaction of 3-(4-thiazolyl)-DL-alanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthesis Protocol

A typical synthesis involves the following steps:

-

Dissolution: 3-(4-thiazolyl)-DL-alanine is dissolved in an appropriate solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.

-

Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group of the alanine derivative, rendering it nucleophilic.

-

Addition of Boc₂O: Di-tert-butyl dicarbonate is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of the Boc anhydride.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Workup and Extraction: Upon completion, the reaction mixture is typically acidified to a pH of approximately 2-3. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed, and dried.

-

Purification: The crude product is purified, commonly through crystallization from a suitable solvent system or by column chromatography on silica gel.

This general methodology is a robust and widely used approach for the preparation of various Boc-protected amino acids.[8][13][14]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Reactivity and Applications in Peptide Synthesis

The chemical utility of this compound is dominated by the reactivity of its two primary functional groups: the Boc-protected amine and the carboxylic acid.

The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis due to its unique reactivity profile.

-

Stability: It is stable to a wide range of nucleophilic and basic conditions, which allows for the selective deprotection of other protecting groups (e.g., Fmoc) in an orthogonal protection strategy.[8]

-

Acid Lability: The Boc group is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[15] This deprotection proceeds via a carbocationic intermediate, necessitating the use of scavengers when working with sensitive amino acid residues.

Deprotection Workflow

Caption: Deprotection of the Boc group to enable subsequent peptide bond formation.

Role in Drug Discovery

The thiazole moiety is a key contributor to the biological activity of molecules containing this building block. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

-

Peptide Mimetics: this compound is used to synthesize peptidomimetics where the thiazole ring can act as a bioisostere for other functional groups, potentially enhancing binding affinity to protein targets and improving pharmacokinetic properties.

-

Inhibitors and Modulators: Its incorporation into peptide sequences has been explored in the development of inhibitors and modulators for various biological pathways.[7] The unique structural features of the thiazole ring can facilitate specific interactions with enzyme active sites or protein-protein interfaces.[7]

-

Cancer and Infectious Diseases: Research has highlighted its utility in the synthesis of peptide-based drugs targeting cancer and infectious diseases.[5][6] The thiazole ring can contribute to the cytotoxic or antimicrobial activity of the resulting compounds.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, compatibility with standard peptide synthesis protocols, and the inherent biological relevance of the thiazole moiety make it an attractive component for the design and synthesis of novel therapeutic agents. As the demand for more sophisticated and targeted therapies continues to grow, the strategic use of such unique amino acid derivatives will undoubtedly play a crucial role in the future of drug discovery.

References

-

PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

-

ResearchGate. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. [Link]

-

PubChem. tert-Butoxycarbonylalanine. [Link]

-

Carl ROTH. Safety Data Sheet: DL-Alanine. [Link]

-

Carl ROTH. Safety Data Sheet: Boc-L-Alanine. [Link]

-

PMC. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

- Google Patents.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubChem. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid. [Link]

-

ResearchGate. (PDF) Synthesis of thiazole-containing amino acids based on asparagine. [Link]

-

PMC. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

- Google Patents.

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Carl ROTH. Safety Data Sheet: DL-Alanine. [Link]

-

ACS Publications. t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

-

Organic Syntheses Procedure. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. [Link]

-

PubChem. Thiazolylalanine. [Link]

-

ResearchGate. CD spectra of Boc-L-alanine (green, c = 1·10 - ResearchGate. [Link]

-

Scholars Research Library. Der Pharma Chemica. [Link]-labelling-with-gallium-68.pdf)

Sources

- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. excli.de [excli.de]

- 5. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. echemi.com [echemi.com]

- 10. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. echemi.com [echemi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chempep.com [chempep.com]

- 16. carlroth.com [carlroth.com]

- 17. fishersci.com [fishersci.com]

- 18. dcfinechemicals.com [dcfinechemicals.com]

Introduction: The Strategic Importance of (S)-N-Boc-4-thiazoylalanine

An In-depth Technical Guide to the Synthesis and Characterization of (S)-N-Boc-4-thiazoylalanine

(S)-N-Boc-4-thiazoylalanine, a non-proteinogenic amino acid, stands as a pivotal building block in contemporary medicinal chemistry and peptide synthesis.[1] Its structure integrates three key features: a stereochemically defined (S)-alpha-amino acid core, a tert-butyloxycarbonyl (Boc) protecting group, and a heterocyclic thiazole side chain. This combination makes it a highly valuable synthon for incorporation into peptide-based drug candidates and other complex molecular architectures.[1]

The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved therapeutics and biologically active compounds.[2][3] Its presence can confer unique pharmacological properties, including enhanced binding affinity, improved metabolic stability, and diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The Boc protecting group facilitates its use in standard solid-phase or solution-phase peptide synthesis by preventing unwanted reactions at the amino terminus, ensuring controlled and sequential peptide chain elongation.[1]

This guide provides a comprehensive overview of a robust synthetic route to (S)-N-Boc-4-thiazoylalanine, detailing the underlying chemical principles, a step-by-step experimental protocol, and a rigorous characterization framework to validate the final product's identity, purity, and stereochemical integrity.

Part 1: Chemical Synthesis

The synthesis of (S)-N-Boc-4-thiazoylalanine can be efficiently achieved through a multi-step sequence commencing from the readily available and chiral starting material, L-serine. The core strategy involves the protection of the amino and carboxyl groups, followed by the construction of the thiazole heterocycle via the classical Hantzsch thiazole synthesis.

Synthetic Workflow Overview

The overall process can be visualized as a linear sequence of transformations designed to build the target molecule while preserving the crucial stereochemistry of the starting material.

Caption: Synthetic workflow for (S)-N-Boc-4-thiazoylalanine from L-Serine.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The key step in this synthetic route is the formation of the thiazole ring. The Hantzsch synthesis involves the condensation of an α-haloketone (or in this case, a related α-ketoaldehyde equivalent) with a thioamide. In our proposed route, the oxidized serine derivative, an α-keto ester, reacts with thioformamide. The mechanism proceeds through initial nucleophilic attack of the thioamide sulfur onto the aldehyde carbonyl, followed by cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Conceptual steps of the Hantzsch thiazole ring formation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical transformations. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Esterification of L-Serine

-

Suspend L-Serine (1.0 eq) in anhydrous methanol (approx. 0.2 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to yield (S)-methyl 2-amino-3-hydroxypropanoate hydrochloride as a solid, which is used directly in the next step.

Step 2: Boc Protection

-

Dissolve the crude serine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq).

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise.

-

Stir the mixture at room temperature for 18 hours.[6]

-

Remove the THF in vacuo, and extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give crude (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (Boc-Ser-OMe). Purify by column chromatography if necessary.

Step 3: Oxidation to the β-Keto Ester

-

Dissolve Dess-Martin periodinane (DMP) (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add a solution of Boc-Ser-OMe (1.0 eq) in DCM dropwise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-oxopropanoate, which is often used immediately due to its potential instability.

Step 4: Thiazole Formation

-

Dissolve the crude keto ester (1.0 eq) and thioformamide (1.2 eq) in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6-8 hours.

-

Cool the reaction, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoate.

Step 5: Saponification

-

Dissolve the purified thiazolyl methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir at room temperature for 2-4 hours.

-

Remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield (S)-N-Boc-4-thiazoylalanine as a white to pale yellow powder.[1][7]

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Physical and Chemical Properties

A summary of the key physical properties provides a first-pass identification of the compound.

| Property | Value | Reference |

| CAS Number | 119434-75-2 | [1][7] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [1][7] |

| Molecular Weight | 272.32 g/mol | [1][7] |

| Appearance | White to pale yellow powder | [1][7] |

| Melting Point | ~122 °C | [7][8] |

| Storage Conditions | Store at 0-8 °C, desiccated | [1][7] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

¹H NMR Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.90 | d | 1H | Thiazole C2-H |

| ~7.50 | d | 1H | Thiazole C5-H |

| ~5.20 | d | 1H | NH (Boc) |

| ~4.60 | m | 1H | α-CH |

| ~3.40 | m | 2H | β-CH₂ |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |

¹³C NMR Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173.0 | COOH |

| ~155.5 | C=O (Boc) |

| ~153.0 | Thiazole C2 |

| ~148.0 | Thiazole C4 |

| ~115.0 | Thiazole C5 |

| ~80.0 | C (CH₃)₃ (Boc) |

| ~54.0 | α-CH |

| ~35.0 | β-CH₂ |

| ~28.3 | C(C H₃)₃ (Boc) |

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Technique: Electrospray Ionization (ESI-MS)

-

Expected [M+H]⁺: m/z 273.09

-

Expected [M+Na]⁺: m/z 295.07

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3350 | N-H stretch | Amine (Boc) |

| ~2980 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic Acid & Boc |

| ~1520 | N-H bend | Amine (Boc) |

| ~1480 | C=N stretch | Thiazole Ring |

Chromatographic Analysis

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment HPLC is used to determine the chemical purity of the final product.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 220 nm.

-

Expected Result: A single major peak, with purity typically ≥98%.[1]

2. Chiral HPLC for Enantiomeric Purity Confirming the enantiomeric excess (e.e.) is critical. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for separating N-blocked amino acids.[9][10]

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T) |

| Mobile Phase | 20 mM ammonium acetate in methanol/water (e.g., 90:10, v/v)[11] |

| Flow Rate | 1.0 mL/min[11] |

| Detection | UV at 230 nm[11] |

| Expected Result | A single peak corresponding to the (S)-enantiomer, confirming high enantiomeric purity (>99% e.e.). The retention time of the D-enantiomer would be different. |

Conclusion

This guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of (S)-N-Boc-4-thiazoylalanine. The described multi-step synthesis, anchored by the reliable Hantzsch thiazole formation, provides a clear route from a common chiral precursor. The detailed characterization protocol, employing a suite of orthogonal analytical techniques, establishes a self-validating system to ensure the final product meets the high standards of identity, purity, and stereochemical integrity required for its application in pharmaceutical research and development. The successful execution of this synthesis and analysis provides researchers with a critical and versatile building block for the advancement of peptide science and medicinal chemistry.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. National Institutes of Health (NIH). Available at: [Link]

-

Cas 119434-75-2,BOC-L-4-THIAZOLYLALANINE. LookChem. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. Available at: [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Available at: [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. Available at: [Link]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. National Institutes of Health (NIH). Available at: [Link]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). Available at: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Cas 119434-75-2,BOC-L-4-THIAZOLYLALANINE | lookchem [lookchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structural Analysis of Boc-DL-4-thiazolylalanine

Introduction: The Pivotal Role of Boc-DL-4-thiazolylalanine in Modern Drug Discovery

Boc-DL-4-thiazolylalanine is a non-proteinogenic amino acid that has garnered significant interest within the realms of medicinal chemistry and peptide synthesis. Its unique structure, featuring a thiazole ring, offers novel opportunities for designing peptidomimetics and other bioactive molecules with enhanced pharmacological properties. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in solid-phase peptide synthesis, preventing unwanted side reactions at the amino terminus.

The precise and unambiguous structural characterization of Boc-DL-4-thiazolylalanine is not merely a quality control measure; it is a fundamental prerequisite for its successful application in research and drug development. The integrity of this building block directly influences the purity, structure, and ultimately, the biological activity of the final peptide or therapeutic agent. This guide provides a comprehensive overview of the key analytical techniques employed for the structural elucidation and purity assessment of Boc-DL-4-thiazolylalanine, offering both theoretical insights and practical, field-proven protocols.

I. Foundational Physicochemical Properties

A thorough understanding of the fundamental properties of Boc-DL-4-thiazolylalanine is the first step in its comprehensive analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |

| Molecular Weight | 272.32 g/mol | [1] |

| CAS Number | 119434-75-2 | [1] |

| Appearance | White to pale yellow powder | [1] |

| Melting Point | 122 °C | [1] |

| Storage Conditions | 2-8 °C, protect from moisture | [1] |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of Boc-DL-4-thiazolylalanine. Both ¹H and ¹³C NMR provide a detailed atomic-level map of the molecule, confirming the presence of the Boc group, the integrity of the thiazolylalanine core, and the overall molecular structure.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Causality Behind the Experiment: ¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. Coupling constants (J) reveal the connectivity between neighboring protons.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of Boc-DL-4-thiazolylalanine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

-

Data Processing:

-

Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Data Interpretation:

The ¹H NMR spectrum of Boc-DL-4-thiazolylalanine is expected to show the following key signals:

-

Boc Group: A characteristic sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons. This is a definitive indicator of the intact tert-butyloxycarbonyl protecting group.

-

Thiazole Ring Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the two protons on the thiazole ring. Their specific chemical shifts and coupling patterns will depend on their positions relative to the nitrogen and sulfur atoms.

-

α-Proton (CH): A multiplet (often a doublet of doublets) in the region of δ 4.0-4.5 ppm, integrating to 1 proton. This proton is coupled to the adjacent β-protons.

-

β-Protons (CH₂): A pair of multiplets (or a more complex multiplet) in the region of δ 3.0-3.5 ppm, integrating to 2 protons. These diastereotopic protons are coupled to the α-proton and may show distinct chemical shifts.

-

Amide Proton (NH): A broad singlet or doublet in the region of δ 5.0-7.0 ppm, integrating to 1 proton. Its chemical shift can be highly dependent on the solvent and concentration. D₂O exchange experiments can be used to confirm this signal, as it will disappear upon addition of D₂O.

-

Carboxylic Acid Proton (OH): A very broad singlet, often in the region of δ 10-12 ppm, integrating to 1 proton. This signal may not always be observed, depending on the solvent and experimental conditions.

Caption: Workflow for NMR spectroscopic analysis.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality Behind the Experiment: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift of a carbon is sensitive to its hybridization and the electronegativity of attached atoms, providing a detailed map of the carbon framework.

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 20-50 mg of Boc-DL-4-thiazolylalanine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Process the spectrum similarly to the ¹H NMR data.

-

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

Data Interpretation:

The ¹³C NMR spectrum of Boc-DL-4-thiazolylalanine is expected to display 11 distinct signals, corresponding to each carbon atom in the molecule:

-

Boc Group:

-

A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around δ 28 ppm for the three equivalent methyl carbons.

-

A signal for the carbonyl carbon of the Boc group around δ 155 ppm.

-

-

Thiazole Ring: Two to three signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the thiazole ring.

-

Amino Acid Backbone:

-

The carboxylic acid carbonyl carbon will appear downfield, typically around δ 170-175 ppm.

-

The α-carbon will resonate around δ 50-60 ppm.

-

The β-carbon will appear further upfield, typically in the range of δ 30-40 ppm.

-

III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of Boc-DL-4-thiazolylalanine and for providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.

Causality Behind the Experiment: MS measures the mass-to-charge ratio (m/z) of ions. By ionizing the molecule and analyzing the masses of the resulting parent ion and its fragments, we can confirm the molecular weight and deduce structural features.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Boc-DL-4-thiazolylalanine (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation:

-

Use a liquid chromatography system coupled to a mass spectrometer with an ESI source.

-

The LC system can be used for sample introduction via flow injection analysis or for chromatographic separation prior to MS analysis.

-

-

MS Parameters:

-

Operate the mass spectrometer in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Set the fragmentor voltage to a low value to observe the parent ion, and then increase it or perform tandem MS (MS/MS) experiments to induce and analyze fragmentation.

-

Data Interpretation:

-

Parent Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 273.09. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 271.08 should be observed. The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition (C₁₁H₁₆N₂O₄S).

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry of the parent ion will reveal characteristic fragmentation patterns for the Boc group:

-

Loss of isobutylene (56 Da): A prominent fragment resulting from the neutral loss of C₄H₈ from the Boc group, leading to an ion at m/z 217.05 ([M+H-56]⁺).

-

Loss of the entire Boc group (100 Da): Cleavage of the entire tert-butyloxycarbonyl group results in a fragment corresponding to the protonated 4-thiazolylalanine at m/z 173.03 ([M+H-100]⁺).

-

Loss of CO₂ (44 Da) from the Boc group: This can also be observed, often in conjunction with other losses.

-

Caption: Common fragmentation pathways for Boc-DL-4-thiazolylalanine in positive ion MS/MS.

IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantiomeric Distribution

HPLC is a cornerstone technique for assessing the purity of Boc-DL-4-thiazolylalanine, including the separation of its D- and L-enantiomers.

A. Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

Causality Behind the Experiment: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: RP-HPLC Purity Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Example Gradient: 10% B to 90% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Interpretation:

A pure sample of Boc-DL-4-thiazolylalanine should yield a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (area percent). Any additional peaks represent impurities, which could be starting materials, by-products from the synthesis, or degradation products.

B. Chiral HPLC for Enantiomeric Separation

Causality Behind the Experiment: Since Boc-DL-4-thiazolylalanine is a racemic mixture, separating the D- and L-enantiomers is crucial for applications where stereochemistry is important. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation: HPLC system with a UV detector.

-

Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic T).

-

Mobile Phase: The choice of mobile phase is highly dependent on the CSP.

-

For a polysaccharide-based CSP (Normal Phase): A mixture of hexane and isopropanol with a small amount of an acidic modifier like TFA (e.g., 90:10:0.1 v/v/v).

-

For a macrocyclic glycopeptide-based CSP (Reversed Phase): A mixture of aqueous buffer (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile.

-

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation:

A successful chiral separation will result in two baseline-resolved peaks in the chromatogram, one for the D-enantiomer and one for the L-enantiomer. For a racemic mixture, these two peaks should have approximately equal areas. The enantiomeric excess (ee) can be calculated from the peak areas.

Caption: Logical workflow for chiral separation by HPLC.

V. Conclusion: An Integrated Approach to Structural Integrity

The structural analysis of Boc-DL-4-thiazolylalanine is a multi-faceted process that relies on the synergistic application of several powerful analytical techniques. While NMR spectroscopy provides the most definitive structural elucidation, mass spectrometry offers crucial confirmation of molecular weight and fragmentation patterns. HPLC is indispensable for assessing both chemical and enantiomeric purity. By integrating the data from these complementary methods, researchers and drug development professionals can ensure the structural integrity and quality of this vital building block, thereby paving the way for the successful synthesis of novel and effective therapeutic agents.

VI. References

-

LookChem. (n.d.). Cas 119434-75-2, BOC-L-4-THIAZOLYLALANINE. Retrieved from [Link]

-

Sharma, G. V. M., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

Thiazole-containing amino acids in medicinal chemistry

An In-depth Technical Guide to Thiazole-Containing Amino Acids in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Thiazole Moiety

In the landscape of modern drug discovery, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of privileged scaffolds—molecular frameworks that exhibit versatile binding properties and favorable pharmacokinetic profiles. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a cornerstone in medicinal chemistry. When incorporated into the architecture of amino acids, this moiety bestows unique stereoelectronic properties that are instrumental in designing highly specific and potent bioactive molecules.

Thiazole-containing amino acids are found in a diverse array of natural products, from complex marine-derived peptides to potent microbial metabolites, many of which exhibit significant antitumor and antibiotic activities.[1][2][3] Their synthetic counterparts are integral components of numerous clinically successful drugs.[4] The thiazole ring's ability to act as a bioisostere for amide bonds, engage in hydrogen bonding and pi-stacking interactions, and enhance metabolic stability makes it an invaluable tool for researchers and drug development professionals.[5][6] This guide provides a comprehensive overview of the synthesis, natural occurrence, and therapeutic applications of thiazole-containing amino acids, offering field-proven insights and detailed protocols for their practical application.

Part 1: The Thiazole Ring as a Privileged Scaffold in Drug Design

The utility of the thiazole ring in medicinal chemistry is not coincidental; it stems from a unique combination of chemical properties that chemists can strategically leverage.

-

Electronic Nature and Interaction Potential: The thiazole ring is an electron-rich aromatic system. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom, with its available d-orbitals, can participate in various non-covalent interactions. This dual capacity allows for precise and strong interactions with biological targets like enzymes and receptors.[5][7]

-

Metabolic Stability: The aromaticity of the thiazole ring confers significant resistance to metabolic degradation, a crucial attribute for improving the in vivo half-life and overall bioavailability of a drug candidate.

-

Conformational Rigidity: Incorporation of the rigid thiazole ring into a peptide backbone or a small molecule reduces its conformational flexibility. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity for its target, as less entropic penalty is paid upon binding.

-

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for amide bonds. This substitution can enhance oral bioavailability by reducing susceptibility to peptidases while maintaining the necessary geometry for biological activity.[2]

These properties collectively make thiazole-containing building blocks, such as D-3-(4-Thiazolyl)-alanine and Boc-D-3-(4-Thiazolyl)-alanine, highly sought-after intermediates in the synthesis of next-generation therapeutics for oncology, infectious diseases, and metabolic disorders.[5][6]

Part 2: Synthesis of Thiazole-Containing Amino Acids

The construction of the thiazole ring is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the starting materials.

Core Synthetic Strategies

-

Hantzsch Thiazole Synthesis: This is the most common and versatile method for thiazole synthesis. It involves the cyclocondensation of an α-haloketone with a thioamide.[8] This reaction is highly efficient for producing a wide range of substituted thiazoles.

-

Cook-Heilbron Synthesis: This method yields 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide, isothiocyanates, or other sulfur-containing reagents under mild conditions.[8]

-

Gabriel Synthesis: An alternative approach that involves the cyclization of an α-acylamino ketone with a phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[8]

Illustrative Synthetic Workflow: Hantzsch Synthesis

The Hantzsch synthesis provides a direct and high-yielding pathway to 2,4-disubstituted thiazoles, which are common motifs in bioactive molecules.

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a Protected Thiazole Amino Acid

This protocol describes the synthesis of an N-Boc protected thiazole amino acid derivative starting from asparagine, a common and scalable approach.[9]

Objective: To synthesize a protected thiazole-containing amino acid via a Hantzsch-type reaction.

Materials:

-

N-Boc-L-Asparagine

-

Lawesson's Reagent

-

α-Bromoacetophenone

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Methodology:

-

Thionation of the Amide:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-Asparagine (1.0 eq) in anhydrous THF.

-

Add Lawesson's Reagent (0.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Note: Lawesson's reagent is a highly effective thionating agent that converts the primary amide of asparagine into a thioamide, the key nucleophile for the subsequent cyclization.

-

-

Hantzsch Cyclization:

-

Once the thionation is complete, add the α-bromoacetophenone (1.1 eq) directly to the reaction mixture.

-

Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Again, monitor by TLC until the starting thioamide is consumed.

-

Causality Note: The α-haloketone provides the electrophilic carbon backbone. The thioamide nitrogen attacks the carbonyl carbon, and the sulfur attacks the halogenated carbon, leading to the cyclized intermediate which then dehydrates to form the aromatic thiazole ring.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the THF.

-

Re-dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-protected thiazole amino acid.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Part 3: Case Studies in Medicinal Chemistry

The true impact of thiazole-containing amino acids is best illustrated through their application in clinically approved drugs. The following case studies highlight their diverse roles in targeting different disease pathways.

Case Study 1: Tiazofurin - An Antimetabolite for Cancer Therapy

Tiazofurin is a synthetic C-nucleoside analogue that functions as an antineoplastic agent.[10] Its mechanism centers on the inhibition of a key enzyme in cellular metabolism.

Mechanism of Action: Tiazofurin itself is a prodrug. Inside the cell, it is anabolized to its active form, Thiazole-4-carboxamide Adenine Dinucleotide (TAD).[10] TAD is a potent and selective inhibitor of inosine 5'-phosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides (GTP).[11][12] By depleting the intracellular pool of GTP, TAD halts DNA and RNA synthesis, leading to cell cycle arrest and the induction of apoptosis in rapidly proliferating cancer cells.[13]

Caption: Mechanism of action of Tiazofurin in cancer cells.

Clinical Context: Tiazofurin showed promising activity, particularly in leukemias.[12] Clinical studies demonstrated a strong correlation between the reduction of IMPDH activity in blast cells and clinical response.[12] However, its development was hampered by significant side effects, precluding its widespread use.[14] Nevertheless, it remains a quintessential example of mechanism-based drug design targeting cellular metabolism.

Case Study 2: Dasatinib - A Kinase Inhibitor for Leukemia

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, most notably the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML). The thiazole ring is a critical pharmacophore in its structure.

Role of the Thiazole Moiety: The 2-aminothiazole motif in Dasatinib is crucial for its high-affinity binding to the ATP-binding pocket of the ABL kinase domain.[15] The nitrogen and sulfur atoms of the thiazole ring form key hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Methionine-318.[7] This interaction anchors the drug in the active site, effectively blocking ATP from binding and preventing the downstream signaling that drives cancer cell proliferation. The thiazole is part of a larger pharmacophore that includes a 2-chloro-6-methylphenyl ring and a hydroxyethylpiperazine side chain, which together confer potency and selectivity.[16]

Data Presentation: Thiazole-Containing Kinase Inhibitors

| Drug Name | Core Scaffold | Primary Target(s) | Indication |

| Dasatinib | Aminothiazole | BCR-ABL, SRC family | Chronic Myeloid Leukemia (CML) |

| Dabrafenib | Thiazole-imidazole | BRAF V600E | Melanoma |

| Fostamatinib | Thiazole-carboxamide | SYK | Chronic Immune Thrombocytopenia |

Case Study 3: Epothilones - Natural Product-Derived Microtubule Stabilizers

The epothilones are a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum.[17] Epothilone B, in particular, is a potent anticancer agent whose structure features a methylthiazole group.[18]

Mechanism of Action: Similar to the well-known taxanes (e.g., Paclitaxel), epothilones function by stabilizing microtubules.[17][18] They bind to the αβ-tubulin heterodimer at a site similar to paclitaxel, promoting tubulin polymerization and inhibiting microtubule depolymerization.[18][19] This stabilization disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis.[19]

Advantages over Taxanes: Epothilones offer several key advantages over taxanes:

-

Higher Potency: They are effective at lower concentrations.

-

Activity in Resistant Tumors: They are effective against taxane-resistant cancer cell lines, which often overexpress P-glycoprotein efflux pumps.[20]

-

Better Water Solubility: This simplifies formulation and eliminates the need for cremophor-based solvents, which can cause severe hypersensitivity reactions.[18]

Biosynthesis and Synthesis Workflow: The complex structure of Epothilone B is assembled through a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway.[18] The thiazole ring is derived from a cysteine residue incorporated by the NRPS module.[18] Total synthesis of epothilones has been a major focus in organic chemistry, with numerous successful routes developed since its structure was elucidated.[17][21]

Caption: Simplified workflow for the total synthesis of Epothilone B.

Part 4: Protocol for In Vitro IMP Dehydrogenase (IMPDH) Activity Assay

To assess the efficacy of potential inhibitors like Tiazofurin analogues, a reliable biochemical assay is essential. This protocol outlines a standard spectrophotometric method for measuring IMPDH activity.

Principle: IMPDH catalyzes the NAD⁺-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), with the concomitant reduction of NAD⁺ to NADH. The rate of NADH formation can be monitored by measuring the increase in absorbance at 340 nm.

Materials:

-

Purified IMPDH enzyme

-

Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0

-

Substrate solution: Inosine-5'-monophosphate (IMP)

-

Cofactor solution: Nicotinamide adenine dinucleotide (NAD⁺)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare fresh assay buffer on the day of the experiment.

-

Prepare stock solutions of IMP (e.g., 10 mM), NAD⁺ (e.g., 10 mM), and test compounds (e.g., 10 mM in 100% DMSO). Store on ice.

-

Prepare a working solution of IMPDH enzyme in assay buffer at a concentration determined by prior optimization experiments.

-

-

Assay Setup (96-well plate):

-

Add 2 µL of the test compound or DMSO (for control wells) to each well.

-

Add 178 µL of a master mix containing assay buffer, NAD⁺ (final concentration ~250 µM), and IMPDH enzyme to each well.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

Self-Validation Check: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for identifying time-dependent or irreversible inhibitors.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of IMP substrate (final concentration ~100 µM) to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes (kinetic mode).

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (V = ΔA₃₄₀/min).

-

Calculate the percent inhibition for each test compound concentration relative to the DMSO control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

Thiazole-containing amino acids represent a validated and highly fruitful area of research in medicinal chemistry. From the targeted inhibition of metabolic enzymes and protein kinases to the stabilization of critical cellular structures, their applications are both broad and impactful. The chemical tractability of the thiazole ring, combined with its favorable biological properties, ensures its continued prominence in drug design. Future efforts will likely focus on incorporating these moieties into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, further expanding their therapeutic reach and cementing their status as a truly privileged scaffold.

References

-

Wikipedia. Tiazofurin. [Link]

-

Wikipedia. Epothilone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Thiazole-Containing Amino Acids in Medicinal Chemistry. [Link]

-

Pharmaffiliates. The Role of Thiazole Amino Acids in Modern Drug Discovery. [Link]

-

H. N. Jayaram, et al. Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD). PubMed. [Link]

-

K. C. Nicolaou, et al. Synthesis of epothilones A and B in solid and solution phase. PubMed. [Link]

-

G. Weber, et al. Tiazofurin: Molecular and Clinical Action. PubMed. [Link]

-

National Cancer Institute. Definition of tiazofurin - NCI Drug Dictionary. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

S. J. Danishefsky, et al. Total Syntheses of Epothilones A and B. Journal of the American Chemical Society. [Link]

-

G. Weber, et al. Tiazofurin: biological effects and clinical uses. PubMed. [Link]

-

A. M. Abdelgawad, et al. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central. [Link]

-

N. A. A. Mohd Nordin, et al. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Z. Liu, et al. Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. RSC Advances. [Link]

-

V. Prachayasittikul, et al. Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]

-

M. A. Ansari, et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

A. K. K. B. V. G. Rao, et al. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

-

ResearchGate. Synthesis of enantiomerically pure thiazole-containing amino acids. [Link]

-

M. Stanchev, et al. Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties. PubMed. [Link]

-

M. A. Abu-zaied, et al. Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

-

PubChem. Epothilone B. [Link]

-

ResearchGate. Clinical drugs bearing thiazole ring as anticancer and antimicrobial. [Link]

-

S. K. Mondal, et al. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PubMed Central. [Link]

-

H. Huang, et al. Synthesis and antitumor activity of epothilone B. PubMed. [Link]

-

P. K. Ghorai, et al. Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

C. Heras, et al. Biradical formation by deprotonation in thiazole-derivatives: the hidden nature of Dasatinib. ChemRxiv. [Link]

-

A. Siodłak, et al. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PubMed Central. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

C. E. C. A. J. Galvin, et al. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. National Institutes of Health. [Link]

-

ResearchGate. (PDF) Synthesis of thiazole-containing amino acids based on asparagine. [Link]

-

N. A. Quazi, et al. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

-

ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. [Link]

Sources

- 1. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. researchgate.net [researchgate.net]

- 10. Facebook [cancer.gov]

- 11. Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tiazofurin: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tiazofurin: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tiazofurin - Wikipedia [en.wikipedia.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Epothilone - Wikipedia [en.wikipedia.org]

- 19. Epothilone B | C27H41NO6S | CID 448013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Synthesis and antitumor activity of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Thiazole Moiety: A Cornerstone in Biologically Active Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of heterocyclic scaffolds into peptide structures represents a paradigm-shifting strategy in modern drug discovery. Among these, the five-membered thiazole ring has emerged as a "privileged structure" due to its profound impact on the biological activity, metabolic stability, and conformational rigidity of peptides.[1][2] This technical guide provides a comprehensive exploration of the multifaceted roles of thiazole moieties in peptide-based therapeutics. We will delve into the diverse biological activities exhibited by these hybrid molecules, elucidate their underlying mechanisms of action, detail robust synthetic methodologies, and provide insights into the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers and drug development professionals navigating the promising landscape of thiazole-containing peptides.

Introduction: The Strategic Advantage of Thiazole Incorporation in Peptides

Peptides, as endogenous signaling molecules, offer exquisite selectivity and potency for their biological targets. However, their therapeutic application is often hampered by poor metabolic stability, low cell permeability, and conformational flexibility, which can lead to diminished bioactivity. The integration of thiazole rings into the peptide backbone directly addresses these challenges.[3][4]

-

Metabolic Stability: The thiazole ring is resistant to enzymatic degradation by proteases, thus enhancing the in vivo half-life of the peptide.[3][4]

-

Enhanced Permeability: The introduction of the heterocyclic thiazole can improve the passive membrane permeability of peptides, a critical factor for oral bioavailability and intracellular targeting.[2]

These advantageous properties have led to the discovery and development of a wide array of naturally occurring and synthetic thiazole-containing peptides with potent biological activities.

A Spectrum of Biological Activities: Thiazole Peptides in Action

The structural and chemical diversity of thiazole-containing peptides translates into a broad range of pharmacological activities. These compounds have shown significant promise in several therapeutic areas.

Anticancer Activity

A significant number of thiazole-containing peptides exhibit potent cytotoxic effects against various cancer cell lines.[8][9] Their mechanisms of action are diverse and often target fundamental cellular processes.

-

Microtubule Inhibition: Some thiazole-containing compounds, like the epothilones, function as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis.[9]

-

Enzyme Inhibition: Thiazole moieties are present in clinically approved anticancer drugs like Dasatinib and Dabrafenib, which are potent kinase inhibitors.[9]

-

Induction of Apoptosis: Many synthetic thiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[10][11]

Table 1: Examples of Anticancer Thiazole-Containing Peptides and Derivatives

| Compound/Class | Source/Origin | Mechanism of Action/Target | Representative Cancer Cell Lines | Reference |

| Dolastatin 10 | Marine Cyanobacteria | Tubulin assembly inhibitor | P388, A-549, HCT-8, MCF-7 | [12] |

| Symplostatin 1 | Marine Cyanobacteria | Tubulin assembly inhibitor | Various human cancer cell lines | [4][12] |

| Thiocillins | Gram-positive bacteria | Inhibition of protein synthesis | - | [13] |

| Diphyllin Thiazole Derivatives | Synthetic | V-ATPase inhibition, Cytotoxicity | HepG2, HCT-15, A549 | [14] |

| Thiazole-Pyrazole Derivatives | Synthetic | Apoptosis induction | Breast cancer cell lines | [11] |

Antimicrobial Activity

Thiazole-containing peptides are a rich source of novel antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[4][8][15]

-

Disruption of Cell Wall Synthesis: Some thiazole peptides, like the thiopeptides, interfere with bacterial protein synthesis by binding to the ribosome.[13]

-

Inhibition of Essential Enzymes: Thiazole-containing compounds can inhibit key bacterial enzymes, such as DNA gyrase.[13][16]

-

Gram-Positive and Gram-Negative Activity: Synthetic thiazole amino acids and peptides have demonstrated moderate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria.[15]

Antiviral and Other Activities

The therapeutic potential of thiazole-containing peptides extends beyond cancer and infectious diseases.

-

Anti-HIV Activity: The thiazole ring is a component of the HIV protease inhibitor Ritonavir, highlighting its importance in antiviral drug design.[4][12]

-

Anti-inflammatory and Analgesic Properties: Various synthetic thiazole derivatives have been investigated for their anti-inflammatory and analgesic effects.[7][17]

Synthetic Strategies for Thiazole-Containing Peptides

The synthesis of thiazole-containing peptides has evolved significantly, with several robust methods available to medicinal chemists.

Hantzsch Thiazole Synthesis

Workflow for Solid-Phase Hantzsch Thiazole Synthesis:

Caption: Solid-phase Hantzsch synthesis workflow.

Biocompatible Synthesis from N-terminal Cysteine and C-terminal Nitriles

Recent advancements have led to the development of biocompatible methods for synthesizing macrocyclic thiazole peptides.[1][18] This approach utilizes an N-terminal cysteine and a C-terminal nitrile to facilitate a cyclization reaction under physiological conditions (pH and room temperature).[1]

Key Steps in Biocompatible Thiazole Synthesis:

-

Precursor Synthesis: A linear peptide precursor is synthesized with an N-terminal cysteine and a C-terminal nitrile.[1]

-

Biocompatible Cyclization: The cyclization occurs in a buffer at physiological pH, forming a thiazoline intermediate.[1]

-

Oxidation to Thiazole: The stable thiazole ring is formed through mild, metal-free oxidation of the thiazoline intermediate.[1]

Diagram of Biocompatible Thiazole Formation:

Caption: Biocompatible thiazole synthesis pathway.

Experimental Protocols: A Practical Guide

This section provides a generalized, step-by-step methodology for the synthesis and biological evaluation of a thiazole-containing peptide.

Solid-Phase Synthesis of a Linear Thiazole-Containing Peptide

This protocol outlines the manual synthesis of a short peptide incorporating a thiazole moiety using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

-

Thioamide precursor

-

α-haloketone

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid with DIC and Oxyma Pure in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

-

Thiazole Formation (Hantzsch):

-

Couple the thioamide precursor to the N-terminus of the peptide.

-

React the resin-bound thioamide with the α-haloketone in a suitable solvent (e.g., DMF) at room temperature overnight.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the anticancer activity of synthesized thiazole-containing peptides.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compound (thiazole-containing peptide) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The incorporation of thiazole moieties into peptides is a powerful and validated strategy for the development of novel therapeutics.[4][12] These hybrid molecules have demonstrated a remarkable range of biological activities, from potent anticancer and antimicrobial effects to antiviral and anti-inflammatory properties.[4][8][9][17] The continued development of innovative synthetic methodologies, including biocompatible and solid-phase approaches, will undoubtedly accelerate the discovery and optimization of new thiazole-containing peptide drug candidates.[1][3][18] Future research in this area will likely focus on:

-

Exploring Novel Biological Targets: Identifying new protein-protein interactions and enzymatic pathways that can be modulated by thiazole-containing peptides.

-

Structure-Based Drug Design: Utilizing computational modeling and structural biology to design thiazole peptides with enhanced potency and selectivity.

-

Advanced Drug Delivery Systems: Developing novel formulations and delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

The compelling biological profile and synthetic tractability of thiazole-containing peptides position them as a highly promising class of molecules for addressing unmet medical needs.

References

- Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles. Organic & Biomolecular Chemistry.

- Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed.

- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI.

- Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides by Condensation of N-Acyl-α-aminonitriles and Cysteine Deriv

- Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties. PubMed.

- Synthesis of various macrocyclic thiazole peptides following the...

- Thiazoles in Peptides and Peptidomimetics. UQ eSpace.

- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PubMed Central.

- Thiazole-Based Peptides. Encyclopedia MDPI.

- Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Taylor & Francis Online.

- Thiazoles in peptides and peptidomimetics. UQ eSpace.

- Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins. PubMed Central.

- The Role of Thiazole Amino Acids in Modern Drug Discovery.

- Thiazoles in Peptides and Peptidomimetics.

- From peptide precursors to oxazole and thiazole-containing peptide antibiotics: microcin B17 synthase. PubMed.

- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH.

- Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed.

- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects.

- Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis.

- Recent Literature on the Synthesis of Thiazole Deriv

- Thiazole-bearing molecules which possess anticancer activity.

Sources

- 1. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole-Based Peptides | Encyclopedia MDPI [encyclopedia.pub]

- 9. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. From peptide precursors to oxazole and thiazole-containing peptide antibiotics: microcin B17 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Technical Guide to Boc-3-(4-thiazolyl)-DL-alanine

Abstract

This technical guide provides an in-depth exploration of N-tert-butyloxycarbonyl-3-(4-thiazolyl)-DL-alanine (CAS No. 119378-93-7), a non-canonical amino acid of significant interest in modern drug discovery and peptide chemistry. This document details the strategic importance of the thiazole moiety, comprehensive synthetic routes, protocols for amine protection and deprotection, and its application as a critical building block for developing advanced therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes core chemical principles with practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Value of a Unique Building Block

In the landscape of medicinal chemistry, the design of novel molecules with enhanced biological activity, stability, and target specificity is paramount. Non-canonical amino acids are indispensable tools in this endeavor, allowing for the creation of peptidomimetics and small molecules that transcend the limitations of natural peptide scaffolds. Boc-3-(4-thiazolyl)-DL-alanine emerges as a particularly valuable reagent in this context.